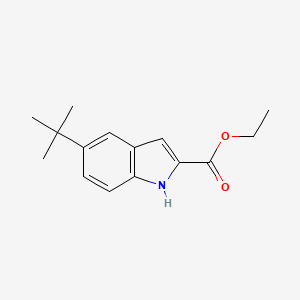

ethyl 5-tert-butyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 5-tert-butyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-tert-butyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMVLLISCAWCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225839 | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-18-1 | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of ethyl 5-tert-butyl-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Within this vast chemical space, ethyl 5-tert-butyl-1H-indole-2-carboxylate emerges as a valuable synthetic intermediate. The presence of the bulky, lipophilic tert-butyl group at the 5-position and the reactive ester functionality at the 2-position provides a versatile platform for creating novel molecular architectures.

This guide offers a comprehensive analysis of the core , moving beyond a simple data sheet to provide insights into experimental determination and the implications of these properties for research and development.

Core Physicochemical Characteristics

A molecule's identity and behavior are defined by its fundamental properties. For ethyl 5-tert-butyl-1H-indole-2-carboxylate, these characteristics dictate its solubility, stability, and potential for biological interactions. The key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 194490-18-1 | [1] |

| Molecular Formula | C₁₅H₁₉NO₂ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Exact Mass | 245.32 Da | [1] |

| Melting Point | 137 °C | [1] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Boiling Point | Data not readily available | |

| pKa | Not experimentally determined; N-H proton acidity is estimated to be ~16-17 in DMSO. | |

| LogP | Not experimentally determined; predicted to be high due to lipophilic groups. |

Table 1: Core .

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups and established principles of spectroscopy offers valuable insight.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.

-

Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), corresponding to the protons at the C3, C4, C6, and C7 positions, with coupling patterns dictated by their positions on the benzene ring.

-

Ethyl Ester (CH₂): A quartet around 4.3 ppm, coupled to the methyl protons.

-

Ethyl Ester (CH₃): A triplet around 1.3 ppm, coupled to the methylene protons.

-

tert-Butyl: A sharp singlet around 1.3-1.4 ppm, integrating to nine protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data.

-

Ester Carbonyl (C=O): A signal in the downfield region, typically ~160-165 ppm.

-

Aromatic & Indole Carbons: Multiple signals between ~100-145 ppm.

-

Ethyl & tert-Butyl Carbons: Aliphatic signals in the upfield region (~14-60 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups appear just below 3000 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the exact mass, 245.32.[1]

-

Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 200, or the loss of the entire ethyl ester moiety.

-

Experimental Protocols for Key Drug-like Properties

For drug development professionals, understanding a compound's solubility and lipophilicity is critical. These properties govern absorption, distribution, metabolism, and excretion (ADME). Below are field-proven, self-validating protocols for their determination.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the compound to reach true equilibrium between its solid state and the aqueous phase. This avoids the kinetic artifacts seen in faster, precipitation-based methods and provides a definitive value for a saturated solution.

Methodology:

-

Preparation: Add an excess amount of crystalline ethyl 5-tert-butyl-1H-indole-2-carboxylate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for at least 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand, permitting the undissolved solid to settle. Carefully collect the supernatant. For rigorous separation, centrifuge the sample and filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated HPLC-UV method against a standard curve prepared with known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Lipophilicity Determination (LogP Shake-Flask Method)

Expertise & Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. The shake-flask method directly measures partitioning between two immiscible phases, providing an empirical value that reflects how a compound will distribute between aqueous (e.g., blood) and lipid (e.g., cell membrane) environments. Using a buffer of pH 7.4 is critical as it measures the distribution of all ionic species present at physiological pH (LogD₇.₄), which is more relevant than the LogP of only the neutral species.

Methodology:

-

Phase Preparation: Prepare a solution of the compound in n-octanol (pre-saturated with PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add an equal volume of PBS (pre-saturated with n-octanol) to the octanol solution in a vial.

-

Equilibration: Vigorously shake the vial for 1-2 hours to ensure thorough mixing and partitioning, followed by a period of rest to allow the layers to fully separate. Centrifugation is recommended to break any emulsions and create a sharp interface.

-

Sampling: Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous (PBS) layer.

-

Quantification: Analyze the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate the LogP (or LogD₇.₄) using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Sources

A Guide to the Definitive Structure Elucidation of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

Introduction: The Imperative of Structural Integrity in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets. Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a member of this vital class of compounds, representing a key intermediate in the synthesis of more complex bioactive molecules.

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] An error in structural assignment can have profound consequences, leading to failed clinical trials, wasted resources, and potential patient harm. This guide provides an in-depth, field-proven methodology for the definitive structure elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate. We will employ a multi-spectroscopic, self-validating approach that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to construct an unassailable structural proof.[3][4] This process ensures that every atom is accounted for and correctly placed, fulfilling the stringent requirements of modern chemical research.

Caption: Overall workflow for definitive structure elucidation.

Part 1: Foundational Analysis - Molecular Mass and Formula

The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides the most direct and precise answer. Unlike low-resolution MS, which gives the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

-

Analysis: Identify the m/z of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass.

Data Presentation: HRMS Results

The molecular formula of ethyl 5-tert-butyl-1H-indole-2-carboxylate is C₁₅H₁₉NO₂.[5][6]

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Exact Mass (M) | 245.1416 |

| Ion Observed | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 246.1489 |

Field Insight: Degree of Unsaturation (DoU)

From the molecular formula (C₁₅H₁₉NO₂), we can calculate the Degree of Unsaturation (DoU) to predict the number of rings and/or multiple bonds. DoU = C - (H/2) + (N/2) + 1 DoU = 15 - (19/2) + (1/2) + 1 = 15 - 9.5 + 0.5 + 1 = 7

A DoU of 7 is consistent with the proposed structure:

-

Benzene ring: 4 degrees (1 ring + 3 double bonds)

-

Pyrrole ring double bond: 1 degree

-

Carbonyl group (C=O): 1 degree

-

Fusion of the two rings: 1 degree This initial calculation provides immediate validation that our proposed structure is plausible.

Part 2: Functional Group Identification - The Infrared Fingerprint

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a "fingerprint" spectrum that reveals the presence of key bonds like N-H, C=O, and C-H.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch | Indole N-H group |

| ~2960 | Strong | C-H Stretch (sp³) | Ethyl and tert-butyl groups |

| ~1700 | Strong | C=O Stretch | Ester carbonyl group |

| ~1600-1450 | Medium | C=C Stretch | Aromatic rings of the indole core |

| ~1250 | Strong | C-O Stretch | Ester C-O bond |

Expert Causality: The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the indole N-H. The very strong absorption near 1700 cm⁻¹ confirms the presence of the crucial ester carbonyl, while the strong bands near 2960 cm⁻¹ validate the existence of the aliphatic tert-butyl and ethyl moieties. This pattern provides a robust, high-confidence check that aligns perfectly with our target structure.

Part 3: The Connectivity Blueprint - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon and hydrogen framework.[4] Through ¹H (proton) and ¹³C (carbon) NMR, we can determine the precise connectivity of atoms by analyzing their chemical environments, integrations, and couplings.

Caption: Structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a single line.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (δ) and coupling constants (J).

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| a | ~8.8 | br s | 1H | - | Indole N-H |

| b | ~7.6 | d | 1H | J ≈ 1.5 | H -4 (meta-coupling to H-6) |

| c | ~7.3 | dd | 1H | J ≈ 8.5, 1.5 | H -6 (ortho- to H-7, meta- to H-4) |

| d | ~7.2 | d | 1H | J ≈ 8.5 | H -7 (ortho-coupling to H-6) |

| e | ~7.1 | s | 1H | - | H -3 |

| f | ~4.4 | q | 2H | J ≈ 7.1 | Ester -O-CH₂ -CH₃ |

| g | ~1.4 | t | 3H | J ≈ 7.1 | Ester -O-CH₂-CH₃ |

| h | ~1.3 | s | 9H | - | tert-Butyl -C(CH₃)₃ |

Trustworthiness through Self-Validation: The coupling patterns in the aromatic region are critical. The small doublet for H-4, the doublet of doublets for H-6, and the larger doublet for H-7 create a self-consistent system that confirms the 1,2,4-substitution pattern on the benzene ring. The quartet and triplet of the ethyl group are classic, mutually confirming patterns.

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (Ester carbonyl) |

| ~145 | C -5 (Attached to tert-butyl) |

| ~136 | C -7a (Ring junction) |

| ~128 | C -2 (Attached to ester) |

| ~125 | C -3a (Ring junction) |

| ~123 | C -6 |

| ~115 | C -4 |

| ~110 | C -7 |

| ~105 | C -3 |

| ~61 | -O-CH₂ -CH₃ (Ester) |

| ~35 | -C (CH₃)₃ (tert-Butyl quaternary C) |

| ~32 | -C(CH₃ )₃ (tert-Butyl methyl C's) |

| ~15 | -O-CH₂-CH₃ (Ester) |

Part 4: Data Integration and Final Confirmation

Caption: Integration of orthogonal data for structural proof.

-

HRMS established the molecular formula as C₁₅H₁₉NO₂ and a DoU of 7.

-

FT-IR confirmed the presence of the key indole N-H and ester C=O functional groups.

-

¹H and ¹³C NMR provided the complete atomic blueprint, revealing the 5-tert-butyl and 2-ethoxycarbonyl substitution pattern on the indole core. Each piece of data cross-validates the others, leaving no room for ambiguity.

Furthermore, the structure is consistent with its likely synthesis via the Fischer Indole Synthesis , where 4-tert-butylaniline is reacted with ethyl pyruvate under acidic conditions.[7][8][9][10] This chemical logic provides an additional layer of confidence in the final structural assignment.

Conclusion

The structure elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate, as detailed in this guide, exemplifies the rigorous, evidence-based approach required in modern pharmaceutical and chemical sciences. By systematically integrating high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we create a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise atomic connectivity. This meticulous process ensures the absolute structural integrity of the compound, a non-negotiable prerequisite for its advancement in any research or development pipeline.

References

-

Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

-

Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy, 16, 438. Retrieved February 14, 2026, from [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks. Retrieved February 14, 2026, from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved February 14, 2026, from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 14, 2026, from [Link]

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). NuMega Resonance Labs. Retrieved February 14, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. malvesfalcao.com [malvesfalcao.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. 194490-18-1|Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 8. testbook.com [testbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

ethyl 5-tert-butyl-1H-indole-2-carboxylate molecular weight

Topic: Ethyl 5-tert-butyl-1H-indole-2-carboxylate: Molecular Weight & Technical Profile Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS: 194490-18-1) is a specialized indole scaffold used primarily as a lipophilic building block in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Its structural value lies in the 5-tert-butyl group , which provides a bulky, hydrophobic anchor critical for occupying deep hydrophobic pockets in protein targets, while the 2-carboxylate functionality serves as a versatile handle for heterocycle formation or amide coupling.

| Core Metric | Data |

| Molecular Weight | 245.32 g/mol |

| Molecular Formula | C₁₅H₁₉NO₂ |

| CAS Number | 194490-18-1 |

| Exact Mass | 245.1416 |

| Primary Application | HCV NS5B Inhibitors, CFTR Modulator Scaffolds |

Physicochemical Profile

The molecule exhibits high lipophilicity due to the tert-butyl moiety, necessitating specific solvent choices for solubilization and reaction monitoring.

Table 1: Physical & Chemical Properties

| Property | Value | Experimental Notes |

| Molecular Weight | 245.32 g/mol | Calculated based on standard atomic weights. |

| Appearance | Off-white to beige solid | Oxidizes slightly to yellow upon prolonged air exposure. |

| Melting Point | 137–140 °C | Sharp melting point indicates high crystalline purity. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poorly soluble in water; requires organic co-solvents for biological assays. |

| LogP (Predicted) | ~4.5 | High lipophilicity; likely to cross cell membranes passively. |

| pKa (Indole NH) | ~16 | Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |

Synthetic Pathways

The most robust route for synthesizing ethyl 5-tert-butyl-1H-indole-2-carboxylate is the Reissert Indole Synthesis . This method is preferred over the Fischer indole synthesis for 2-carboxylates because it allows for regioselective formation of the 2-ester directly from commercially available ortho-nitrotoluenes.

Mechanism & Workflow

The synthesis proceeds via the base-catalyzed condensation of 4-tert-butyl-1-methyl-2-nitrobenzene with diethyl oxalate, followed by reductive cyclization.

Figure 1: Reissert Indole Synthesis pathway for the target scaffold.[1]

Detailed Experimental Protocol (Reissert Method)

Reagents:

-

4-tert-butyl-2-nitrotoluene (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Potassium ethoxide (KOEt) or Potassium tert-butoxide (KOtBu) (1.1 eq)

-

Zinc dust / Acetic acid (for reduction)[2]

Step-by-Step Methodology:

-

Condensation: In a flame-dried flask under Argon, dissolve potassium ethoxide in anhydrous ethanol (or ether). Add diethyl oxalate dropwise.

-

Addition: Add 4-tert-butyl-2-nitrotoluene. The solution will turn deep red/purple, indicating the formation of the nitrophenylpyruvate enolate. Stir at room temperature for 16–24 hours.

-

Quench: Acidify with dilute HCl to precipitate the free pyruvic acid derivative or extract the ester directly.

-

Reductive Cyclization: Dissolve the crude pyruvate intermediate in glacial acetic acid. Add activated Zinc dust in portions (exothermic reaction). Heat to 80°C for 2 hours.

-

Workup: Filter off zinc residues. Pour filtrate into ice water. The product, ethyl 5-tert-butyl-1H-indole-2-carboxylate , will precipitate as a beige solid.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Critical Control Point: The quality of the base in step 1 is crucial. Old/wet alkoxide bases will lead to hydrolysis of diethyl oxalate and failure of the condensation.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard parameters.

1H NMR (400 MHz, CDCl₃) Expectations:

-

Indole NH: Broad singlet at δ 8.9–9.2 ppm .

-

C3-H: Doublet or singlet at δ 7.1–7.2 ppm (Characteristic of 2-substituted indoles).

-

Aromatic Region (C4, C6, C7):

-

C4-H: Doublet ~δ 7.6 ppm (meta coupling to C6).

-

C6-H: Doublet of doublets ~δ 7.3 ppm.

-

C7-H: Doublet ~δ 7.4 ppm.

-

-

Ethyl Ester:

-

Quartet at δ 4.40 ppm (2H, -OCH₂-).

-

Triplet at δ 1.42 ppm (3H, -CH₃).[3]

-

-

tert-Butyl: Strong singlet at δ 1.38 ppm (9H).

Mass Spectrometry (ESI+):

-

[M+H]⁺: Observed peak at 246.32 m/z .

-

[M+Na]⁺: Observed peak at 268.31 m/z .

Applications in Drug Design

The 5-tert-butyl-1H-indole-2-carboxylate motif is a "privileged structure" in medicinal chemistry, particularly for targets requiring deep hydrophobic interactions.

A. HCV NS5B Polymerase Inhibitors

The 5-tert-butyl group mimics bulky hydrophobic residues, allowing the molecule to bind into the allosteric "Thumb II" pocket of the Hepatitis C Virus (HCV) NS5B polymerase. The indole NH often forms a critical hydrogen bond with the backbone of the protein, while the 2-carboxylate serves as a vector for extending into the solvent front or interacting with basic residues (e.g., Arginine).

B. CFTR Modulators (Cystic Fibrosis)

This scaffold is structurally homologous to the core of Tezacaftor (VX-661) . While Tezacaftor utilizes a 5-hydroxy-tert-butyl group, the 5-tert-butyl analog described here is often used in early-stage SAR (Structure-Activity Relationship) studies to probe the steric tolerance of the CFTR binding site without the synthetic complexity of the hydroxylated variant.

Figure 2: Pharmacological utility of the scaffold.

References

-

Reissert Indole Synthesis Mechanism : Noland, W. E.; Baude, F. J.[4][5] "Ethyl Indole-2-carboxylate".[1][6][7][8] Organic Syntheses, Coll.[1][4][5] Vol. 5, p.567 (1973).[4][5]

-

HCV NS5B Inhibitor Application : Beaulieu, P. L., et al. "Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase: Synthesis and Sar of Indole-Based Heterocycles". Journal of Medicinal Chemistry, 2003.

-

Physical Properties & CAS Data : National Center for Biotechnology Information. PubChem Compound Summary for CID 24894504 (Analog Reference).

-

CFTR Modulator Structural Homology : Van Goor, F., et al. "Discovery of Tezacaftor (VX-661) for the Treatment of Cystic Fibrosis". Journal of Medicinal Chemistry, 2016.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 7. 5-叔丁基-1H-吲哚-2-甲酸乙酯 - CAS号 194490-18-1 - 摩熵化学 [molaid.com]

- 8. 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-2-Carboxylate Core: A Legacy of Discovery and a Future of Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. Its prevalence in natural products and synthetic drugs underscores its remarkable ability to interact with a diverse array of biological targets.[1] Within this esteemed class of compounds, indole-2-carboxylate derivatives have carved out a significant niche, serving as crucial intermediates and pharmacophores in the development of novel therapeutics. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological applications of indole-2-carboxylate derivatives, offering a technical resource for researchers engaged in drug discovery and development.

A Historical Perspective: The Genesis of Indole-2-Carboxylate Synthesis

The journey into the world of indole-2-carboxylates is intrinsically linked to the foundational methods of indole synthesis developed in the late 19th century. These pioneering efforts laid the chemical groundwork for what would become a vast and therapeutically rich area of research.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

The story of indole-2-carboxylate synthesis begins with the seminal work of Emil Fischer in 1883. The Fischer indole synthesis, a reaction that has stood the test of time, involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a suitable aldehyde or ketone.[2][3] The reaction of phenylhydrazine with pyruvic acid, for instance, directly leads to the formation of indole-2-carboxylic acid.[3] This discovery was a watershed moment, providing a versatile and reliable method for constructing the indole nucleus and its derivatives.[2]

The choice of acid catalyst in the Fischer synthesis is a critical parameter that can significantly influence reaction efficiency and yield.[4] A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[4][5] The selection of the catalyst is often dictated by the specific substrates and the desired reaction conditions. Lewis acids, for example, function by activating the carbonyl group, thereby facilitating the formation of the hydrazone and the subsequent key[6][6]-sigmatropic rearrangement and cyclization steps.[4]

The Reissert Indole Synthesis: An Alternative Pathway to a Privileged Scaffold

Another classical and reliable method for the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This two-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[7][8] This intermediate then undergoes a reductive cyclization, often using zinc in acetic acid, to furnish the indole-2-carboxylic acid.[7][8] The Reissert synthesis offers a valuable alternative to the Fischer method, particularly for substrates that may be sensitive to the harsh acidic conditions of the latter.

Modern Innovations: The Leimgruber-Batcho Indole Synthesis

While the classical methods remain highly relevant, the 20th century saw the development of new and often milder approaches to indole synthesis. The Leimgruber-Batcho indole synthesis has emerged as a particularly powerful tool, especially within the pharmaceutical industry.[9] This method involves the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by a reductive cyclization to yield the indole ring.[9] This synthesis is highly efficient and can be used to produce a wide variety of substituted indoles under relatively mild conditions.[10]

Key Synthetic Methodologies: Experimental Protocols

A deep understanding of the experimental intricacies of these foundational synthetic methods is crucial for any researcher working with indole-2-carboxylate derivatives. The following section provides detailed, step-by-step protocols for the Fischer and Reissert syntheses, presented with the insights of a senior application scientist.

Experimental Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-Carboxylate

This protocol details the synthesis of ethyl indole-2-carboxylate from phenylhydrazine and ethyl pyruvate. The in situ formation of the phenylhydrazone is followed by an acid-catalyzed cyclization.

Materials:

-

Phenylhydrazine

-

Ethyl pyruvate

-

Ethanol, absolute

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol. To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature. The dropwise addition is crucial to control any potential exotherm. Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the phenylhydrazone intermediate. Monitor the reaction by thin-layer chromatography (TLC).

-

Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise. The use of an ice bath is critical to manage the exothermic nature of the acid addition. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The elevated temperature provides the necessary activation energy for the[6][6]-sigmatropic rearrangement and subsequent cyclization.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water. This will precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The neutralization step is essential to remove the acid catalyst and facilitate the extraction of the organic product. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure ethyl indole-2-carboxylate. The choice of eluent polarity is determined by the polarity of the product to ensure good separation.

Experimental Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide (KOEt)

-

Absolute ethanol

-

Zinc dust (Zn)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of potassium ethoxide (1.1 eq) in absolute ethanol. The use of a strong base like potassium ethoxide is necessary to deprotonate the methyl group of o-nitrotoluene.[8]

-

To this solution, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature over a period of 1 hour. Maintain a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The extended reaction time allows for the completion of the condensation reaction.

-

Quench the reaction by pouring the mixture into ice-cold 1 M HCl. This neutralizes the base and precipitates the ethyl o-nitrophenylpyruvate.

-

Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid

-

In a round-bottom flask, dissolve the crude ethyl o-nitrophenylpyruvate from the previous step in a mixture of glacial acetic acid and ethanol.

-

To this solution, add zinc dust (5.0 eq) portion-wise at a rate that maintains a gentle reflux. The zinc in acetic acid serves as the reducing agent to convert the nitro group to an amine, which then undergoes spontaneous cyclization.[8]

-

After the addition of zinc is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the completion of the reaction.

-

Cool the reaction mixture and filter through a pad of celite to remove the excess zinc and other inorganic salts.

-

Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the crude indole-2-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the indole-2-carboxylic acid. The product can be further purified by recrystallization.

Mechanism of Action and Biological Activities: A Multifaceted Scaffold

Indole-2-carboxylate derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their therapeutic potential stems from their ability to interact with key biological targets, including enzymes and receptors.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

A significant area of research for indole-2-carboxylate derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[11] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[11] Indole-2-carboxylate derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs).[12] They are thought to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase, thereby blocking the strand transfer step of the integration process.[12]

This protocol provides a framework for evaluating the inhibitory activity of indole-2-carboxylate derivatives against HIV-1 integrase. This is a non-radioactive assay that measures the integration of a donor substrate (DS) DNA into a target substrate (TS) DNA.[12][13]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor Substrate (DS) DNA

-

Digoxigenin-labeled Target Substrate (TS) DNA

-

Streptavidin-coated 96-well plates

-

Assay Buffer

-

Wash Buffer

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Raltegravir)

Procedure:

-

Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer. Add the biotinylated DS DNA to each well and incubate to allow for binding to the streptavidin. Wash the wells to remove any unbound DS DNA.

-

Integrase Binding: Add the recombinant HIV-1 integrase to each well and incubate to allow the enzyme to bind to the DS DNA.

-

Inhibitor Addition: Add serial dilutions of the test compounds (indole-2-carboxylate derivatives) and the positive control to the wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for a short period to allow the inhibitors to bind to the integrase.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the digoxigenin-labeled TS DNA to each well. Incubate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.

-

Detection: Wash the wells to remove unbound reagents. Add the anti-digoxigenin-HRP antibody conjugate and incubate. This antibody will bind to the integrated TS DNA.

-

Signal Generation: Wash the wells again and add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.

-

Data Acquisition: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Activity: CysLT1 Receptor Antagonism

Indole-2-carboxylate derivatives have also been identified as potent antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and other inflammatory diseases.[14] By blocking the CysLT1 receptor, these derivatives can inhibit the pro-inflammatory effects of cysteinyl leukotrienes.

This protocol describes a competitive radioligand binding assay to determine the affinity of indole-2-carboxylate derivatives for the CysLT1 receptor.[1][15]

Materials:

-

Cell membranes expressing the human CysLT1 receptor

-

Radioligand (e.g., [³H]LTD₄ or a fluorescently labeled antagonist)

-

Assay buffer

-

Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO

-

Non-specific binding control (a high concentration of an unlabeled CysLT1 antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the test compound and calculate the Ki value, which represents the affinity of the compound for the receptor.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and indole-2-carboxylate derivatives are no exception.[16] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[17][18][19]

Many indole-2-carboxamide derivatives have been developed as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[17][18] By inhibiting these kinases, these compounds can disrupt the signaling pathways that drive tumor growth.

Furthermore, several indole-2-carboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][20] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[14][19]

| Compound Class | Cancer Cell Line | Target(s) | IC₅₀ / GI₅₀ (µM) | Reference |

| Indole-2-carboxamides | Breast (MCF-7) | EGFR, CDK2 | 0.95 - 1.50 | [19] |

| Thiazolyl-indole-2-carboxamides | Breast (MCF-7) | EGFR, HER2, VEGFR-2, CDK2 | 6.10 - 6.49 | [17] |

| Indole-2-carboxamides | Pancreatic (Panc-1) | EGFR | 0.026 | [18] |

| Indole-2-carboxylate derivatives | Liver (HepG2) | Apoptosis induction | 3.4 - 24 | [21] |

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[22][23]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The discovery of the indole-2-carboxylate scaffold has paved the way for the development of a vast and diverse array of biologically active molecules. From the classical Fischer and Reissert syntheses to modern, more efficient methods, the ability to construct and modify this privileged core has been a driving force in medicinal chemistry. The demonstrated efficacy of indole-2-carboxylate derivatives as antiviral, anti-inflammatory, and anticancer agents highlights their immense therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Development of more selective and potent derivatives: By fine-tuning the substituents on the indole ring, it may be possible to enhance the affinity and selectivity of these compounds for their biological targets.

-

Exploration of novel mechanisms of action: While much is known about the interaction of these derivatives with targets like HIV-1 integrase and the CysLT1 receptor, further investigation may reveal new and unexpected mechanisms of action.

-

Application in other disease areas: The diverse biological activities of indole-2-carboxylates suggest that they may have therapeutic potential in a wide range of other diseases, such as neurodegenerative disorders and metabolic diseases.

The rich history and promising future of indole-2-carboxylate derivatives serve as a testament to the enduring power of organic synthesis and medicinal chemistry to address unmet medical needs. As our understanding of the molecular basis of disease continues to grow, this versatile scaffold is poised to play an even more significant role in the development of the next generation of therapeutics.

References

-

ACS Omega. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

-

AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. [Link]

-

Organic Syntheses Procedure. (n.d.). indole. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

-

PMC. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

-

Bentham Science. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

-

PMC. (n.d.). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

-

PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

-

Organic Syntheses Procedure. (n.d.). 4-benzyloxyindole. [Link]

-

Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

PMC. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. [Link]

-

Semantic Scholar. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]

-

PubMed. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

-

PMC. (2025). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. [Link]

-

ResearchGate. (2016). (PDF) Reissert Indole Synthesis. [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. [Link]

-

ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]

-

ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. [Link]

-

ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]

-

NPTEL. (n.d.). Preparation and Properties of INDOLE. [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

-

Acta Chemica Scandinavica. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

-

PMC. (n.d.). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. [Link]

-

HETEROCYCLES. (n.d.). the leimgruber-batcho indole synthesis. [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]

-

PMC. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Springer Nature Experiments. (n.d.). Radioligand Binding Assay. [Link]

Sources

- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xpressbio.com [xpressbio.com]

- 13. mybiosource.com [mybiosource.com]

- 14. mdpi.com [mdpi.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. MTT assay protocol | Abcam [abcam.com]

Strategic Synthesis and Medicinal Utility of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

This guide provides an in-depth technical analysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate , a privileged scaffold in medicinal chemistry. It details the structural logic, a robust self-validating synthetic architecture, and the molecule's critical role in drug discovery, particularly for HIV-1 integrase inhibition and hydrophobic pocket targeting.

Part 1: Chemical Identity & Structural Logic

IUPAC Name: Ethyl 5-tert-butyl-1H-indole-2-carboxylate

CAS Registry Number: 194490-18-1

Molecular Formula:

The Pharmacophore Rationale

This molecule is not merely a chemical intermediate; it is a "privileged structure" designed to probe specific biological interactions:

-

The 5-tert-butyl Group: This bulky, lipophilic moiety (

contribution ~ +1.98) is strategically positioned to fill large hydrophobic pockets within target proteins (e.g., viral polymerases or CFTR regulatory domains). Furthermore, the steric bulk at the C5 position blocks metabolic oxidation (Phase I metabolism) that typically occurs at the electron-rich C5/C6 positions of the indole ring, thereby enhancing metabolic stability. -

The 2-Carboxylate Ester: This group serves two functions. First, it acts as a protecting group for the carboxylic acid, improving solubility during synthesis. Second, upon hydrolysis to the free acid, it provides a critical ligand for metal chelation (e.g.,

in metalloenzymes).

Part 2: Synthetic Architecture (Self-Validating Protocol)

The most robust and scalable route to 5-substituted indole-2-carboxylates is the Japp-Klingemann reaction followed by Fischer Indolization . This sequence is preferred over the Reissert synthesis for tert-butyl derivatives due to the accessibility of the aniline precursor compared to the specific nitro-toluene required for Reissert.

Reaction Scheme Visualization

Figure 1: The Japp-Klingemann/Fischer Indolization pathway. The critical intermediate is the hydrazone formed via deacylative diazo coupling.

Detailed Experimental Protocol

Stage 1: Japp-Klingemann Coupling

Objective: Synthesize the hydrazone intermediate from 4-tert-butylaniline.

-

Diazotization (The Cold Trap):

-

Dissolve 4-tert-butylaniline (1.0 eq) in 6M HCl. Cool the solution to 0–5°C in an ice/salt bath.

-

Add aqueous

(1.1 eq) dropwise. -

Self-Validating Check: The internal temperature must never exceed 5°C. A clear, orange-red solution indicates successful diazonium formation. If turbidity or gas evolution (

) occurs, decomposition has started.

-

-

Coupling & Deacetylation:

-

Prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol containing KOH (aqueous, 50%). The base facilitates both the enolate formation and the subsequent cleavage of the acetyl group.

-

Slowly add the cold diazonium salt solution to the beta-keto ester solution while maintaining pH ~5-6 (using sodium acetate buffer if necessary).

- -carbon. The resulting azo-ester intermediate undergoes base-promoted nucleophilic attack on the acetyl group, cleaving it to yield the ethyl pyruvate (4-tert-butylphenyl)hydrazone .

-

Endpoint: Formation of a heavy precipitate (the hydrazone) typically marks reaction completion.

-

Stage 2: Fischer Indolization

Objective: Cyclize the hydrazone to the indole core.

-

Acid Catalysis:

-

Suspend the dried hydrazone in polyphosphoric acid (PPA) or ethanol saturated with

. -

Heat to 80–100°C (PPA) or reflux (EtOH/acid).

-

-

The [3,3]-Sigmatropic Shift:

-

Under acid catalysis, the hydrazone tautomerizes to the ene-hydrazine. A [3,3]-sigmatropic rearrangement forms the new C-C bond between the phenyl ring (ortho position) and the alkyl chain.

-

Subsequent elimination of ammonia (

) yields the aromatic indole.

-

-

Purification:

-

Pour the reaction mixture onto crushed ice. The ester is lipophilic and will precipitate as a solid.

-

Recrystallize from ethanol/water to yield pure ethyl 5-tert-butyl-1H-indole-2-carboxylate.

-

Part 3: Medicinal Chemistry Applications[2][4][5][6][7]

HIV-1 Integrase Inhibition

The 5-substituted indole-2-carboxylic acid scaffold is a validated pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

-

Mechanism: The free carboxylic acid (obtained by hydrolyzing the ethyl ester) and the indole nitrogen form a tridentate chelation complex with the two magnesium ions (

) in the integrase active site. -

Role of 5-tert-butyl: The hydrophobic tert-butyl group interacts with a specific hydrophobic pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex and improving potency compared to the unsubstituted indole.

CFTR Modulation (Cystic Fibrosis)

While Ivacaftor utilizes a quinoline core, 5-tert-butylindoles are extensively studied as bioisosteres in the development of Cystic Fibrosis Transmembrane conductance Regulator (CFTR) potentiators.

-

Hydrophobic Anchoring: The tert-butyl group mimics the hydrophobic interactions critical for binding to the CFTR regulatory domain, facilitating the opening of the chloride channel.

HCV NS5B Polymerase Inhibition

Indole-2-carboxylates serve as templates for non-nucleoside inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. The 5-position substitution is critical for displacing the "thumb" domain of the polymerase, locking it in an inactive conformation.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed:

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Indole NH | Confirms indole ring formation (exchangeable with | |

| 1H NMR | C3-H | Characteristic signal of 2-substituted indoles (no substituent at C3). | |

| 1H NMR | tert-Butyl | Intense singlet confirming the integrity of the t-butyl group. | |

| 1H NMR | Ethyl Ester | Quartet and triplet confirming the ester moiety. | |

| MS (ESI) | Molecular Ion | Matches Formula |

References

-

Japp, F. R., & Klingemann, F. (1887).[2] "Ueber Benzolazo- und Benzolhydrazofettsäuren." Berichte der deutschen chemischen Gesellschaft.

-

Zhao, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[4]

-

Organic Syntheses. (1963). "Ethyl Indole-2-carboxylate."[1][5][6][7] Organic Syntheses, Coll.[2][8][7][9] Vol. 4, p.490. (Demonstrates the Japp-Klingemann/Fischer logic).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1690, Indole-2-carboxylic acid (Parent Acid).

Sources

- 1. echemi.com [echemi.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 194490-18-1 CAS MSDS (5-TERT-BUTYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 194490-18-1|Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Predictive Spectroscopic Guide to Ethyl 5-tert-butyl-1H-indole-2-carboxylate: A Comprehensive Technical Analysis for Researchers

Introduction: The Significance of Spectroscopic Characterization

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate with the conventional numbering system for the indole ring is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) for ethyl 5-tert-butyl-1H-indole-2-carboxylate in CDCl₃ are summarized in the table below. These predictions are based on the known spectrum of ethyl indole-2-carboxylate and the anticipated electronic effects of the tert-butyl substituent.[1][2] The tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution, which suggests it is electron-donating through induction and hyperconjugation.[3] This will cause a slight upfield shift of the aromatic protons, particularly the ortho (H4 and H6) and para (H7) protons relative to the substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~8.8 | broad singlet | - | 1H |

| H7 | ~7.6 | d | ~8.5 | 1H |

| H4 | ~7.5 | d | ~1.5 | 1H |

| H6 | ~7.3 | dd | ~8.5, ~1.5 | 1H |

| H3 | ~7.1 | s | - | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -C(CH₃)₃ | ~1.4 | s | - | 9H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Interpretation and Rationale

-

Indole N-H (H1): The proton on the indole nitrogen is expected to be significantly deshielded and will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons (H4, H6, H7): The electron-donating tert-butyl group at C5 will influence the chemical shifts of the aromatic protons. H4 and H6, being ortho to the tert-butyl group, will experience a slight shielding effect compared to the parent indole. H7, being para to the ethyl carboxylate group, will remain the most deshielded aromatic proton. The coupling pattern arises from ortho coupling (J ≈ 8.5 Hz) between H6 and H7, and a smaller meta coupling (J ≈ 1.5 Hz) between H4 and H6.

-

Indole C3-H (H3): The proton at the C3 position is typically a singlet in 2-substituted indoles and is expected to appear in the aromatic region.

-

Ethyl Ester Group: The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet from coupling to the methylene protons.

-

tert-Butyl Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a characteristic feature in ¹H NMR spectra.[4]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl 5-tert-butyl-1H-indole-2-carboxylate and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. As the natural abundance of ¹³C is low (1.1%), ¹³C-¹³C coupling is not observed, leading to a spectrum of singlets (in a proton-decoupled experiment).

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below, based on data for ethyl indole-2-carboxylate and established substituent chemical shift (SCS) effects for a tert-butyl group on a benzene ring.[1][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C5 | ~145 |

| C7a | ~137 |

| C2 | ~130 |

| C3a | ~127 |

| C7 | ~123 |

| C6 | ~122 |

| C4 | ~112 |

| C3 | ~108 |

| -OCH₂CH₃ | ~61 |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~32 |

| -OCH₂CH₃ | ~15 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum.

-

Aromatic and Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing ethyl carboxylate group. The tert-butyl group at C5 will cause a significant downfield shift for C5 itself and will have smaller effects on the other aromatic carbons.

-

Ethyl Ester and tert-Butyl Carbons: The carbons of the ethyl and tert-butyl groups will appear in the aliphatic region of the spectrum. The quaternary carbon of the tert-butyl group will be less intense than the methyl carbons due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[5]

-

Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C NMR.

-

Number of scans: 512-2048 (or more, depending on concentration).

-

Relaxation delay: 2 seconds.

-

Pulse width: 45-90°.

-

Spectral width: 0 to 220 ppm.

-

-

Processing: Fourier transform the FID, phase correct, and reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (indole) |

| 2960-2870 | Strong | C-H stretch (aliphatic - ethyl and tert-butyl) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1460 and ~1370 | Medium | C-H bend (tert-butyl, characteristic doublet) |

| ~1240 | Strong | C-O stretch (ester) |

| ~820 | Strong | C-H bend (out-of-plane, for a 1,2,4-trisubstituted benzene ring) |

Interpretation and Rationale

-

N-H Stretch: The sharp absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[7]

-

C-H Stretches: The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and tert-butyl groups.

-

C=O Stretch: A very strong and sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the ester.[8]

-

C-H Bends: The characteristic doublet around 1460 and 1370 cm⁻¹ is a hallmark of the tert-butyl group's C-H bending vibrations.

-

C-O Stretch: The strong absorption in the fingerprint region around 1240 cm⁻¹ corresponds to the C-O stretching of the ester functionality.

-

Aromatic C-H Bend: The out-of-plane C-H bending vibration for the substituted benzene ring will give a strong absorption in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Experimental Protocol for FT-IR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the anvil.[9]

-

Background Scan: Run a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 245 | High | [M]⁺˙ (Molecular Ion) |

| 230 | Very High | [M - CH₃]⁺ |

| 200 | Moderate | [M - OCH₂CH₃]⁺ |

| 188 | Moderate | [M - C₄H₉]⁺ |

| 172 | High | [M - COOCH₂CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Interpretation and Rationale

The fragmentation of ethyl 5-tert-butyl-1H-indole-2-carboxylate under electron ionization is expected to be dominated by cleavages related to the stable tert-butyl cation and the ester group.

Caption: Predicted major fragmentation pathways for ethyl 5-tert-butyl-1H-indole-2-carboxylate in EI-MS.

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 245 should be clearly visible, confirming the molecular weight of the compound.[10]

-

[M - CH₃]⁺ (m/z 230): The loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation is a very favorable fragmentation pathway and is expected to be the base peak or one of the most intense peaks.[11]

-

[M - OCH₂CH₃]⁺ (m/z 200): Cleavage of the ethoxy group from the ester is another common fragmentation.

-

[M - C₄H₉]⁺ (m/z 188): Loss of the entire tert-butyl group as a radical is also a likely fragmentation pathway.

-

[M - COOCH₂CH₃]⁺ (m/z 172): Loss of the entire ethyl carboxylate radical.

-

[C(CH₃)₃]⁺ (m/z 57): The tert-butyl cation is a very stable species and will likely be observed as a prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[12]

-

Ionization: Use electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Detection: The detector will record the abundance of ions at each m/z value.

Conclusion

This in-depth technical guide provides a comprehensive and predictive overview of the key spectroscopic data for ethyl 5-tert-butyl-1H-indole-2-carboxylate. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and rationalized prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret their own data. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives, enabling a more efficient and informed research workflow.

References

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. acdlabs.com [acdlabs.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate: An Application Note and Protocol

Introduction